[4',4''']-Biflavone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1109-30-4 |
|---|---|
Molecular Formula |
C30H18O4 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
2-[4-[4-(4-oxochromen-2-yl)phenyl]phenyl]chromen-4-one |
InChI |
InChI=1S/C30H18O4/c31-25-17-29(33-27-7-3-1-5-23(25)27)21-13-9-19(10-14-21)20-11-15-22(16-12-20)30-18-26(32)24-6-2-4-8-28(24)34-30/h1-18H |
InChI Key |
HTPYEYLGDZAIRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC(=O)C6=CC=CC=C6O5 |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Ginkgetin exhibits promising anticancer properties through multiple mechanisms:
- Cell Cycle Arrest and Apoptosis : Research indicates that ginkgetin can induce cell cycle arrest and apoptosis in various cancer cell lines, including colon, lung, and breast cancers. It has been shown to inhibit the JAK/STAT signaling pathway and down-regulate survivin expression in tumor tissues, effectively reducing tumor size and weight without apparent toxicity .
- Synergistic Effects with Chemotherapy : Ginkgetin has demonstrated the ability to enhance the efficacy of conventional chemotherapeutic agents such as cisplatin and 5-fluorouracil. This synergistic effect may improve treatment outcomes for patients undergoing chemotherapy .
Neuroprotective Effects
The neuroprotective potential of ginkgetin has been extensively studied:
- Protection Against Neurodegenerative Diseases : Ginkgetin shows efficacy in protecting neurons from damage caused by ischemic strokes, Alzheimer's disease, and Parkinson's disease. Its mechanisms include reducing oxidative stress and inflammation within neural tissues .
- Animal Studies : In vivo studies have indicated that ginkgetin administration can significantly reduce neuronal damage and improve behavioral outcomes in models of neurodegeneration .
Anti-inflammatory Properties
Ginkgetin's anti-inflammatory effects make it a candidate for treating inflammatory diseases:
- Inhibition of Macrophage Activation : Ginkgetin has been identified as an inhibitor of TRPV4-dependent inflammatory processes in macrophages. It effectively reduces the uptake of oxidized low-density lipoproteins (oxLDL), which are linked to atherosclerosis, by modulating macrophage function .
- Mechanisms of Action : The compound inhibits various pro-inflammatory cytokines and signaling pathways involved in inflammation, making it a potential therapeutic agent for conditions characterized by chronic inflammation .
Antiviral Activities
Research indicates that ginkgetin possesses antiviral properties against several viral infections:
Comprehensive Data Table
Chemical Reactions Analysis
Phenol Coupling Reaction
The total synthesis of [4',4'''']-tetra-O-methylcupressuflavone involves a solid-state phenol coupling reaction to form the key intermediate, 3,3′-diacetyl-4,4′,6,6′-tetramethoxy-2,2′-biphenyldiol (5 ). This intermediate is then enantioresolved via bis(camphanate) esters, with X-ray analysis confirming the (a R) configuration of the resulting biflavone .
Fe-Mediated Oxidative Coupling
A scalable approach employs FeCl₃/SiO₂-catalyzed oxidative coupling to construct tetra-ortho-substituted acetophenone dimers. Optimized conditions (4.8 equiv anhydrous FeCl₃, 50% w/w SiO₂, anhydrous solvents) achieve >95% conversion to the dimer with 58% isolated yield. Side products like polymeric materials are minimized via rapid reaction times .
Suzuki-Miyaura Cross-Coupling
Borylated flavones react with bromoflavones or triflates under Pd-catalyzed conditions (KOAc/DMSO, 80°C) to form biflavones. Yields range from 62% to 98% depending on catalyst choice (e.g., PdCl₂(PPh₃)₂ + 2PPh₃) .
Phenol Coupling Mechanism
The reaction proceeds via intermolecular coupling of phenolic hydroxyl groups, facilitated by solid-state conditions. The resulting biphenyldiol (5 ) undergoes acetylation and subsequent condensation to form the biflavone scaffold .
FeCl₃/SiO₂ Catalysis
The FeCl₃/SiO₂ system enables regioselective oxidative coupling of acetophenone derivatives. Anhydrous conditions and SiO₂ support enhance reaction selectivity, suppressing side products like 10a (unwanted dimer) .
Suzuki Coupling Steps
-
Borylation : Flavones are converted to boronates (e.g., pin2B₂ in DMSO) under Pd catalysis.
-
Cross-Coupling : Boronates react with bromoflavones in the presence of Pd(PPh₃)₄ and Na₂CO₃ to yield biflavones .
Cytotoxicity and Antimicrobial Effects
Biflavones exhibit enhanced bioactivity compared to monomers. For example, 8,8′-biflavones show low cytotoxicity and high antimicrobial activity against Toxoplasma gondii .
Enzyme Inhibition
Biflavones like ginkgetin and amentoflavone inhibit enzymes such as acetylcholinesterase, α-amylase, and α-glucosidase. Dimerization at the 3′-8″ position strengthens inhibitory effects compared to monomeric flavonoids .
FeCl₃/SiO₂ Reaction Optimization
| Entry | Conditions | Conversion (%) | Yield (%) | Side Product (%) |
|---|---|---|---|---|
| 6 | FeCl₃/SiO₂ (III) | 88 | 58 | 9 |
| 7 | FeCl₃/SiO₂ (I) | 81 | 52 | 4 |
Key : FeCl₃/SiO₂ preparation methods influence selectivity and yield .
Suzuki Coupling Yields
| Entry | Boronate (2) | Bromoflavone (1) | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | 2a | 1a | PdCl₂(PPh₃)₂ | 98 |
| 2 | 2b | 1b | PdCl₂(dppf) | 82 |
| 3 | 2c | 1c | Pd(PPh₃)₄ | 68 |
Note : Yields vary based on catalyst and substrate .
Bioactivity Comparison
| Compound | Acetylcholinesterase IC₅₀ (μM) | α-Amylase IC₅₀ (μM) |
|---|---|---|
| Amentoflavone | 0.5 | 3.4 |
| Ginkgetin | 1.2 | 2.1 |
| Apigenin (monomer) | >100 | >100 |
Comparison with Similar Compounds
Antiviral Activity
- This compound and amentoflavone exhibit strong inhibition of SARS-CoV-2 papain-like protease (PLpro), a critical enzyme for viral replication. Amentoflavone shows an IC₅₀ of 2.5 μM, comparable to this compound, which stabilizes PLpro via hydrogen bonds with residues Glu161 and Asp164 .
- Hinokiflavone demonstrates similar binding to PLpro but lower potency compared to amentoflavone .
Antioxidant Capacity
Splicing Inhibition
- Hinokiflavone is the most potent splicing inhibitor in its class (IC₅₀ < 1 μM), outperforming isoginkgetin (IC₅₀: ~5 μM) and cupressuflavone .
Structural Determinants of Activity
- C–C vs. C–O–C Linkages: C–C-linked biflavones (e.g., this compound, amentoflavone) generally exhibit stronger antioxidant activity, while C–O–C-linked compounds (e.g., hinokiflavone) show enhanced splicing inhibition due to conformational flexibility .
- Hydroxylation Patterns : Methoxy groups (e.g., in 4′-O-methylochnaflavone ) reduce antioxidant activity but improve metabolic stability .
Preparation Methods
Chalcone Dimerization
Early routes to [4',4''']-biflavone relied on chalcone dimerization, where two chalcone monomers undergo oxidative coupling. A study by Li et al. (adapted in) demonstrated that FeCl₃/SiO₂ catalysts promote this reaction under mild conditions. Optimizing the catalyst composition proved critical: FeCl₃/SiO₂ (Entry III) achieved 76% conversion of acetophenone dimer 4a with 39% isolated yield, while other catalysts (Entries I–V) showed lower efficiencies (Table 1).
Table 1. Catalyst Screening for Chalcone Dimerization
| Entry | Catalyst | Conversion (%) | Yield (%) |
|---|---|---|---|
| 1 | FeCl₃/SiO₂ I | 21 | 45 |
| 2 | FeCl₃/SiO₂ II | 6 | 94 |
| 3 | FeCl₃/SiO₂ III | 76 | 39 |
| 6 | FeCl₃/SiO₂ III* | 88 | 58 |
Conditions: 0.2–1 g scale, recrystallization purification.
Challenges included side product formation, such as monoaddition intermediates and flavanone derivatives, particularly with electron-deficient chalcones (e.g., 7bf and 7bg ). Ionic liquids were explored to enhance solubility but showed limited applicability compared to traditional solvents like DMSO.
Modern Catalytic Methods
FeCl₃/SiO₂-Mediated Dimerization
Building on traditional approaches, recent work optimized FeCl₃/SiO₂ catalysts for scalability. Using acetophenone derivatives 4a and 4b , the protocol reduced reaction times from literature benchmarks while maintaining regioselectivity, as confirmed by X-ray crystallography (Figure 1). Key modifications included:
Solid-Phase Synthesis
Solid-phase methods were explored to circumvent solubility issues. However, side product 10a dominated (45–94%) under suboptimal conditions, necessitating precise control of aldehyde equivalents (2.4–3.6 equiv). Recrystallization emerged as the preferred purification method, avoiding laborious column chromatography.
Suzuki Cross-Coupling Strategies
Borylation and Coupling
A breakthrough in regioselective synthesis involved Suzuki coupling between bromoflavones and borylated precursors. For example:
-
Borylation : 8-Bromoflavone (1c ) reacted with bis(pinacolato)diboron in DMSO with PdCl₂(PPh₃)₂/KOAc, yielding 68% borylated flavone 2c .
-
Cross-Coupling : 2c coupled with 4'-bromoflavone under Pd(PPh₃)₄ catalysis, forming this compound in 72% yield (Table 2).
Table 2. Suzuki Coupling Yields for Biflavone Synthesis
| Bromoflavone | Borylated Partner | Yield (%) |
|---|---|---|
| 8-Bromoflavone (1c ) | 2c | 72 |
| 6-Bromoflavone (1a ) | 2a | 85 |
Regioselectivity Control
The choice of palladium catalyst dictated regioselectivity. PdCl₂(PPh₃)₂ with excess PPh₃ suppressed homocoupling, favoring cross-coupled products. Nuclear Overhauser effect (NOE) spectroscopy and ¹³C NMR verified the 4',4''' linkage, distinguishing it from 8,8′- or 6,6′-regioisomers.
Purification and Characterization Techniques
Q & A
Basic Research Questions
Q. What are the primary natural sources and isolation methods for [4',4''']-Biflavone?
- Methodological Answer : this compound is predominantly isolated from plants in the Cupressaceae and Aristolochia genera. Common protocols involve:
Extraction : Use methanol or ethanol (70–80%) for flavonoid-rich fractions under reflux.
Fractionation : Employ column chromatography with silica gel or Sephadex LH-20, followed by preparative HPLC for purification .
Purity Verification : Confirm via HPLC (>95% purity) and spectral analysis (NMR, MS) .
Q. How is the structural elucidation of this compound performed using spectroscopic methods?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to identify hydroxylation patterns and interflavonoid linkages (e.g., 8-8'' coupling in cupressuflavone derivatives) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to determine molecular formula (e.g., C₃₀H₁₈O₁₀ for cupressuflavone) .
- X-ray Crystallography : Resolve atropisomerism in biflavones (e.g., absolute configuration of tetra-O-methylcupressuflavone) .
Q. What in vitro bioassays are commonly used to assess the biological activity of this compound?
- Methodological Answer :
- Anticancer Activity : Cell viability assays (MTT or SRB) on colon (HCT-15) or leukemia (HL-60) cell lines, with IC₅₀ calculations .
- Anti-inflammatory Activity : Inhibition of COX-2 or NF-κB pathways in macrophage models (e.g., RAW 264.7 cells) .
- Antioxidant Assays : DPPH radical scavenging or FRAP tests, standardized against ascorbic acid .
Advanced Research Questions
Q. What challenges exist in the regioselective synthesis of this compound derivatives, and how can they be addressed?
- Methodological Answer :
- Challenge : Regioselective coupling of monomeric flavonoids (e.g., avoiding 6-6'' or 8-6'' byproducts).
- Solutions :
Use Ullmann or Suzuki-Miyaura coupling with palladium catalysts to control 8-8'' bonding .
Protect reactive hydroxyl groups with methyl or acetyl groups before dimerization .
Validate regiochemistry via NOESY NMR or X-ray diffraction .
Q. How can researchers resolve contradictions in reported bioactivity data of this compound across different studies?
- Methodological Answer :
- Comparative Assays : Re-test compounds under standardized conditions (e.g., fixed cell lines, serum-free media) to minimize variability .
- Purity Verification : Ensure >95% purity via HPLC and LC-MS to rule out matrix effects from co-extracted compounds .
- Mechanistic Studies : Use siRNA knockdown or CRISPR-edited models to confirm target specificity (e.g., apoptosis via caspase-3 activation) .
Q. What in vivo models are appropriate for studying the pharmacokinetics and bioavailability of this compound?
- Methodological Answer :
- Rodent Models : Administer orally (10–50 mg/kg) and analyze plasma/tissue samples via LC-MS/MS to quantify bioavailability (<5% due to poor absorption) .
- Bioenhancement Strategies : Co-administer with piperine (CYP450 inhibitor) to improve intestinal absorption .
- Toxicology : Assess liver/kidney function markers (ALT, creatinine) after 28-day repeated dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
